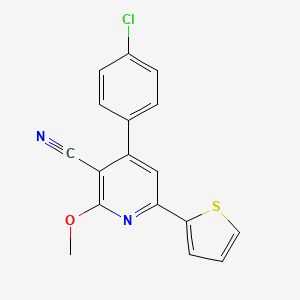

4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile

Description

4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a 3-cyano group, a 4-chlorophenyl substituent, a methoxy group at position 2, and a thiophen-2-yl moiety at position 6. The compound’s structural complexity arises from the interplay of electron-withdrawing (chlorophenyl, cyano) and electron-donating (methoxy, thiophene) groups, which influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C17H11ClN2OS |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-methoxy-6-thiophen-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C17H11ClN2OS/c1-21-17-14(10-19)13(11-4-6-12(18)7-5-11)9-15(20-17)16-3-2-8-22-16/h2-9H,1H3 |

InChI Key |

OTAVLDPAPRBHRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-methoxy-3-thiophenecarbonitrile in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-(4-chlorophenyl)-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile.

Reduction: Formation of 4-(4-chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.

- Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine It is explored for its anticancer and antimicrobial properties. Many pyrazoles, which are nitrogen-containing heterocyclic compounds, are important in drug development .

- Industry It is utilized in developing advanced materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate. The product of this reaction is 4-(4-chlorophenyl)-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile.

- Reduction The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. The product of this reaction is 4-(4-chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-amine.

- Substitution The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. The products are various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Key Observations :

- Position 2 : Methoxy/ethoxy groups (electron-donating) improve solubility, while bulkier groups (e.g., methylpiperazinyl) may enhance receptor binding .

- Position 6 : Thiophen-2-yl (aromatic heterocycle) contributes to π-π stacking interactions in crystal structures, as seen in related compounds .

- Position 4: Chlorophenyl groups enhance antimicrobial activity compared to non-halogenated analogs .

Crystallographic and Geometric Comparisons

The crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile () reveals:

- Dihedral angles between pyridine and pendant rings: 9.37° (thiophene), 21.90° (indole), 69.01° (bromophenyl).

- Intermolecular N–H···N hydrogen bonds form R₂²(16) ring motifs, stabilized by C–H···π stacking .

Biological Activity

4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by its unique structure, has been the subject of various studies aimed at uncovering its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile is C17H11ClN2OS, with a molecular weight of 326.8 g/mol. The compound features a pyridine ring substituted with a chlorophenyl group, a methoxy group, and a thiophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H11ClN2OS |

| Molecular Weight | 326.8 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile |

| InChI | InChI=1S/C17H11ClN2OS/c1-21... |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may act as an enzyme inhibitor or receptor modulator, affecting pathways involving kinases, proteases, and ion channels. The presence of the chlorophenyl and thiophenyl groups enhances its lipophilicity, facilitating membrane permeability and target interaction.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives related to this compound.

-

In Vitro Studies :

- The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.5 µg/mL.

- It also showed antifungal activity against Candida albicans with similar MIC values.

-

Mechanism of Action :

- The antimicrobial effect is believed to be due to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

The anticancer potential of 4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile has been explored through various in vitro assays.

-

Cell Line Studies :

- The compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

-

Mechanism :

- The anticancer activity is linked to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers investigated the antimicrobial efficacy of various derivatives based on this compound. The results indicated that derivatives exhibited enhanced activity when combined with conventional antibiotics, suggesting potential for synergistic effects in treatment protocols .

Case Study 2: Anticancer Activity

In another study focused on cancer treatment, derivatives were tested for their ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated significant tumor regression when treated with the compound, highlighting its potential as a lead candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.